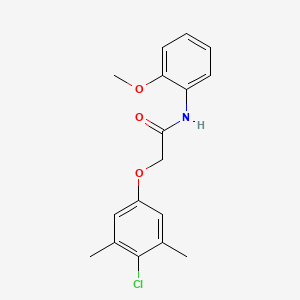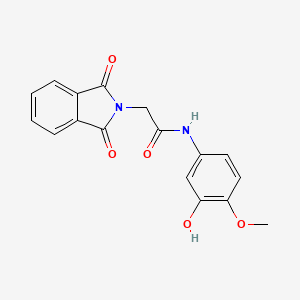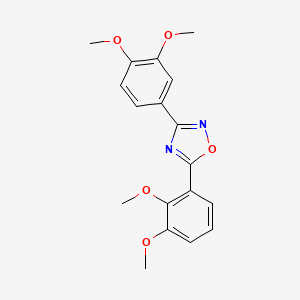
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a critical role in regulating cellular energy homeostasis, and its activation has been shown to have numerous beneficial effects on metabolic health. In
Mechanism of Action
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide activates AMPK by binding to the allosteric site on the γ subunit of the enzyme. This binding induces a conformational change in the enzyme, leading to increased phosphorylation of the α subunit and subsequent activation of the enzyme. Activated AMPK then phosphorylates downstream targets involved in various metabolic pathways, leading to the observed physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have numerous biochemical and physiological effects, most of which are mediated through AMPK activation. These effects include increased glucose uptake and fatty acid oxidation, decreased lipogenesis and gluconeogenesis, and improved insulin sensitivity. This compound has also been shown to have anti-inflammatory effects, as well as neuroprotective effects in models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide in lab experiments is its specificity for AMPK activation. Unlike other AMPK activators, this compound does not activate other kinases or interfere with other signaling pathways. However, one limitation of using this compound is its potential for off-target effects, as it has been shown to activate other AMPK-related kinases in some studies. Additionally, the high cost of this compound may limit its use in some experiments.
Future Directions
There are numerous future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide and AMPK activation. One area of interest is the role of AMPK in cancer, as AMPK activation has been shown to have both pro- and anti-tumor effects depending on the context. Another area of interest is the use of this compound in the treatment of metabolic diseases such as diabetes and obesity. Additionally, further research is needed to fully understand the mechanism of action and potential off-target effects of this compound.
Synthesis Methods
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-methoxyaniline with 4-chloro-3,5-dimethylphenol to form the intermediate 2-(4-chloro-3,5-dimethylphenoxy)aniline. This intermediate is then converted to the final product, this compound, through a series of chemical reactions involving acetylation, bromination, and amination.
Scientific Research Applications
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide has been extensively studied in the field of metabolic research due to its ability to activate AMPK. AMPK activation has been shown to have numerous beneficial effects on metabolic health, including increased glucose uptake and fatty acid oxidation, decreased lipogenesis and gluconeogenesis, and improved insulin sensitivity. This compound has been used in a variety of in vitro and in vivo studies to investigate the role of AMPK in various metabolic pathways and diseases.
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11-8-13(9-12(2)17(11)18)22-10-16(20)19-14-6-4-5-7-15(14)21-3/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWQMUVDBQAYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5712580.png)
![2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5712583.png)
![11-isopropyl-7,8,9,10-tetrahydro[1,2,4]triazolo[1'',5'':1',6']pyrimido[4',5':4,5]thieno[2,3-c]isoquinoline](/img/structure/B5712589.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5712602.png)
![5-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5712609.png)
![3-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5712619.png)
![ethyl 4-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5712633.png)
![N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5712649.png)
![4-({[(cyclopentylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5712650.png)


![3-(2-furyl)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B5712676.png)
![3-{[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5712682.png)
